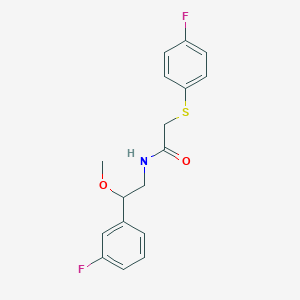
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide involves the reaction of 3-fluoroanisole with 2-bromoethylamine hydrobromide to form N-(2-(3-fluorophenyl)-2-methoxyethyl)amine. This intermediate is then reacted with 4-fluorobenzenethiol and chloroacetyl chloride to form the final product.
Starting Materials
3-fluoroanisole, 2-bromoethylamine hydrobromide, 4-fluorobenzenethiol, chloroacetyl chloride
Reaction
Step 1: React 3-fluoroanisole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form N-(2-(3-fluorophenyl)-2-methoxyethyl)amine., Step 2: React N-(2-(3-fluorophenyl)-2-methoxyethyl)amine with 4-fluorobenzenethiol in the presence of a base such as sodium hydride to form the intermediate., Step 3: React the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide.
Mécanisme D'action
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to inhibit the activity of other proteins, such as heat shock protein 90 (HSP90) and hypoxia-inducible factor 1α (HIF-1α), which are involved in cancer progression.
Effets Biochimiques Et Physiologiques
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells. In addition, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in various cellular processes. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. In addition, N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to have a narrow therapeutic window, which means that it can cause toxicity at higher doses.
Orientations Futures
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide. One direction is to study its potential as a combination therapy with other anticancer agents. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to enhance the activity of other chemotherapeutic agents, such as paclitaxel and cisplatin. Another direction is to study its potential for the treatment of other diseases, such as viral infections and autoimmune diseases. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been shown to have immunomodulatory effects, which may make it a potential therapeutic agent for these diseases. Finally, further research is needed to understand the mechanisms of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide's off-target effects and to develop strategies to minimize them.
Applications De Recherche Scientifique
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has also been studied for the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, and inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYUYMINDXNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

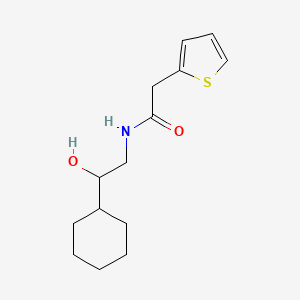
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)
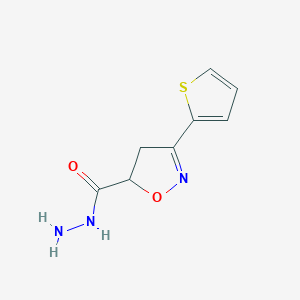
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)
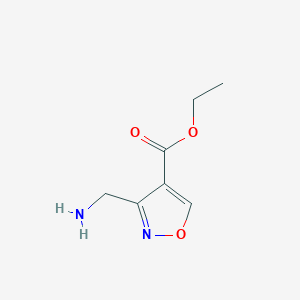
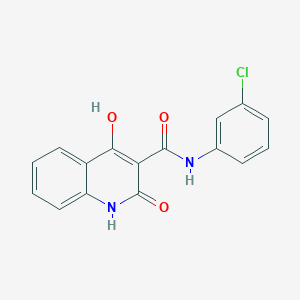
![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)
![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)
![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)
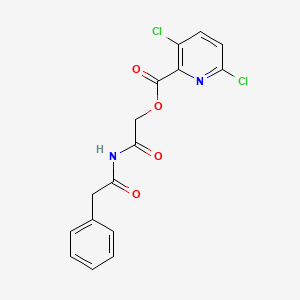
![1-Benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2616074.png)
![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)